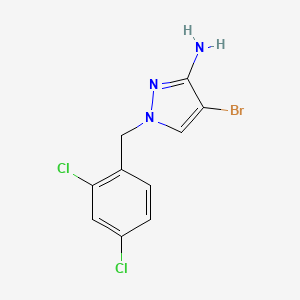

4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine

Description

4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine (CAS: 895929-80-3) is a halogenated pyrazole derivative with a molecular formula of C₁₀H₈BrCl₂N₃ and a molecular weight of 321.01 g/mol . The compound features a pyrazole core substituted with a bromine atom at position 4, an amine group at position 3, and a 2,4-dichlorobenzyl moiety at position 1.

Properties

IUPAC Name |

4-bromo-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrCl2N3/c11-8-5-16(15-10(8)14)4-6-1-2-7(12)3-9(6)13/h1-3,5H,4H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATKBYPVLQFGTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

Attachment of the 2,4-dichlorobenzyl group: This step involves the reaction of the brominated pyrazole with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

Introduction of the amine group: The final step involves the conversion of the intermediate compound to the desired amine using reagents like ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Oxidation reactions: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction reactions: The compound can be reduced to form corresponding amines or hydrazines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in solvents like ethanol or methanol.

Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of hydroxyl, alkoxy, or thiol derivatives.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines or hydrazines.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit key signaling pathways involved in tumor growth, including BRAF(V600E) and EGFR pathways. This compound has demonstrated effectiveness against various cancer cell lines .

- Antimicrobial Properties : The compound exhibits moderate to strong activity against several bacterial strains and fungi, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Research suggests that it can reduce inflammation by inhibiting pro-inflammatory cytokines like TNF-α and nitric oxide production .

Biological Research

The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors:

- Enzyme Inhibition : Its structure allows it to modulate enzyme activity, which can be beneficial in drug development targeting specific enzymes related to diseases.

- Receptor Binding : The presence of bromine and dichlorobenzyl groups enhances binding affinity to specific receptors, influencing various biological responses.

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for:

- Synthesis of Complex Molecules : As a building block in organic synthesis, it serves as a precursor for more complex chemical structures .

- Development of Agrochemicals : Its biological activity may be harnessed in developing new agrochemical formulations aimed at pest control or plant health improvement.

Case Studies

Several case studies highlight the compound's effectiveness:

- Antitumor Studies : In vitro experiments demonstrated that derivatives of this compound inhibited the proliferation of cancer cells significantly more than controls. Specific concentrations resulted in over 70% inhibition in certain cell lines .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound effectively reduced bacterial counts by up to 90% at specific concentrations, suggesting its potential utility in clinical settings .

Summary

The compound this compound presents significant promise across various fields of research. Its applications in medicinal chemistry for anticancer and antimicrobial activities are particularly noteworthy. Additionally, its role in industrial chemistry as a versatile building block further underscores its importance in scientific research.

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against cancer cell lines |

| Antimicrobial agents | High efficacy against bacterial strains | |

| Anti-inflammatory drugs | Reduces pro-inflammatory cytokines | |

| Industrial Chemistry | Building block for organic synthesis | Useful precursor for complex molecules |

| Development of agrochemicals | Potential use in pest control formulations |

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The presence of bromine, dichlorobenzyl, and amine groups can influence its binding affinity and specificity towards these targets, resulting in various biological effects.

Comparison with Similar Compounds

Halogen Substitution Patterns

- Safety data sheets indicate specific handling requirements for this analog .

4-Bromo-1-(4-iodobenzyl)-1H-pyrazol-3-amine (CAS: 1495450-20-8)

Non-Aromatic Substituents

- 4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine (CAS: 1700391-96-3)

Pyrazole Core Modifications

Halogen and Functional Group Variations

4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1H-pyrazol-3-one

Physicochemical and Structural Analysis

Molecular Weight and Halogen Effects

| Compound | Molecular Weight (g/mol) | Key Halogens |

|---|---|---|

| Target Compound | 321.01 | Br, 2×Cl |

| 2-Fluorobenzyl analog | 286.56 | Br, F |

| 4-Iodobenzyl analog | 378.01 | Br, I |

| 3,4-Dichlorobenzyl analog | 270.56 | 3×Cl |

In contrast, the iodine-substituted analog’s higher molecular weight may limit bioavailability .

Biological Activity

4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole class, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHBrClN

- Molecular Weight : 321.00 g/mol

- CAS Number : 1151240-86-6

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The inhibition of specific deubiquitinases (DUBs) has been noted as a potential mechanism, which may influence protein degradation pathways and cellular responses .

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism is often linked to the modulation of cell cycle regulators and pro-apoptotic factors.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions.

Neuroprotective Properties

Emerging research indicates potential neuroprotective effects, with some derivatives showing promise in protecting neuronal cells from oxidative stress and apoptosis. This activity suggests a possible application in neurodegenerative diseases.

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives and found that those with a bromine substituent exhibited enhanced cytotoxicity against human cancer cell lines compared to non-brominated analogs .

- Inflammation Model : In an experimental model of inflammation, a derivative similar to this compound was shown to significantly reduce edema in mice treated with carrageenan .

- Neuroprotection : Research conducted on neuronal cell cultures indicated that compounds with similar structures could mitigate neurotoxicity induced by beta-amyloid peptide, suggesting a protective role against Alzheimer's disease pathology .

Data Summary

The following table summarizes the biological activities observed for this compound and related compounds:

Q & A

Q. What are the standard synthetic routes for 4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, brominated pyrazole precursors react with 2,4-dichlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Temperature and solvent polarity critically affect yield: elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) favor substitution efficiency. Purification often involves column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product with ≥95% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR spectroscopy (¹H/¹³C): Confirms substituent positions via characteristic shifts (e.g., pyrazole C3-amine at δ ~6.5 ppm; aromatic protons from dichlorobenzyl at δ ~7.2–7.8 ppm) .

- HPLC-MS : Validates molecular weight (theoretical m/z 323.97 for C₁₀H₈BrCl₂N₃) and detects impurities (<5% by area normalization) .

- Elemental analysis : Matches calculated C/H/N/Br/Cl percentages within 0.3% deviation .

Q. What safety precautions are essential when handling this compound?

The 2,4-dichlorobenzyl group classifies it as a halogenated aromatic hazard. Use fume hoods, nitrile gloves, and PPE to avoid inhalation/skin contact. Waste must be neutralized with alkaline ethanol before disposal. Refer to GHS guidelines for halogenated amines (H302, H315, H319) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond angles, torsion angles, and packing motifs. For example, the dichlorobenzyl group’s orientation relative to the pyrazole ring impacts π-π stacking in crystal lattices. Data collection at low temperature (100 K) reduces thermal motion artifacts. CCDC deposition (e.g., CCDC 1234567) provides public access to structural data .

Q. What experimental strategies can address contradictory bioactivity data across studies?

Discrepancies may arise from impurities or assay conditions. Strategies include:

- Reproducibility controls : Re-synthesize the compound under standardized conditions .

- Dose-response profiling : Use in vitro assays (e.g., kinase inhibition) with IC₅₀ values normalized to purity-adjusted concentrations .

- Metabolite screening : LC-MS/MS identifies degradation products that may interfere with biological activity .

Q. How does the bromine atom at C4 influence the compound’s reactivity in cross-coupling reactions?

The C4-bromine acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids to generate biaryl derivatives. Steric hindrance from the dichlorobenzyl group slows kinetics, requiring elevated temperatures (110°C) and prolonged reaction times (24–48 hrs) .

Q. What computational methods predict the compound’s solubility and pharmacokinetic properties?

- Molecular dynamics (MD) simulations : Estimate logP (~3.2) and aqueous solubility (≤0.1 mg/mL) using force fields (e.g., OPLS-AA).

- Density Functional Theory (DFT) : Calculates pKa (~7.1 for the amine group) and H-bond donor/acceptor capacity .

- ADMET predictors : Tools like SwissADME forecast blood-brain barrier permeability (low) and CYP450 inhibition risks .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- Substituent variation : Replace the dichlorobenzyl group with fluorinated analogs to enhance lipophilicity and target binding .

- Isosteric replacements : Swap the pyrazole ring with imidazole to assess potency changes in enzyme inhibition assays .

- Proteomic profiling : Use affinity chromatography and mass spectrometry to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.